molecular formula C10H20ClNO2 B6221849 methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride CAS No. 2757999-77-0

methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride

Cat. No. B6221849
CAS RN: 2757999-77-0
M. Wt: 221.7
InChI Key:
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Description

Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride, also known as M4AECH, is a cyclic organic compound with a molecular formula of C9H17NO3Cl. It is a colorless solid that is soluble in water and other organic solvents. M4AECH is used as a reagent in organic synthesis, as well as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the preparation of peptide-based drugs and other drugs.

Mechanism of Action

Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride acts as a reagent in organic synthesis, acting as a catalyst for the formation of various organic compounds. It is believed to act by forming a complex with the reactants, which then facilitates the reaction.
Biochemical and Physiological Effects
methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride has been shown to have no adverse biochemical or physiological effects in laboratory animals. It has also been shown to have no mutagenic or teratogenic effects.

Advantages and Limitations for Lab Experiments

Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride is a useful reagent in organic synthesis, as it is relatively inexpensive, easy to use, and has a low toxicity. However, it is not as versatile as some other reagents, and can only be used in certain reactions.

Future Directions

Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride has potential applications in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and polymers. In addition, it could be used in the synthesis of peptide-based drugs and other drugs. It could also be used in the synthesis of materials with improved physical and chemical properties. Finally, it could be used in the synthesis of compounds with improved biological activity.

Synthesis Methods

Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride is synthesized from the reaction of cyclohexanecarboxylic acid and 2-aminoethanol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures, typically around 100°C, and is typically completed in a few hours. The reaction produces a salt, which is then treated with hydrochloric acid to form the desired product.

Scientific Research Applications

Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride has been used in a variety of scientific research applications, including the synthesis of peptide-based drugs and agrochemicals. It has also been used in the synthesis of a variety of other organic compounds, such as amino acids and nucleotides. In addition, it has been used in the synthesis of polymers and other materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride involves the reaction of cyclohexanone with ethyl 4-bromobutyrate to form ethyl 4-(cyclohexanone)butyrate. This intermediate is then reacted with ethylenediamine to form methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.", "Starting Materials": [ "Cyclohexanone", "Ethyl 4-bromobutyrate", "Ethylenediamine", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with ethyl 4-bromobutyrate in the presence of a base such as potassium carbonate to form ethyl 4-(cyclohexanone)butyrate.", "Step 2: Ethyl 4-(cyclohexanone)butyrate is then reacted with ethylenediamine in methanol to form methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate.", "Step 3: The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt of methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate." ] }

CAS RN

2757999-77-0

Molecular Formula

C10H20ClNO2

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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